molecular formula C8H7Cl2NO2 B1499801 Ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 253440-88-9

Ethyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B1499801
CAS RN: 253440-88-9
M. Wt: 220.05 g/mol
InChI Key: YWFCLGHVIXWPPZ-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound with the molecular formula C8H7Cl2NO2 . It is related to other compounds such as Ethyl 6-chloropyridine-3-carboxylate and 5,6-Dichloropyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms and an ethyl ester group . The InChI code for this compound is 1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 220.05 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Ethyl 2-methyl-2,3-butadienoate, when reacted with N-tosylimines in the presence of an organic phosphine catalyst, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process showcases a [4 + 2] annulation method with complete regioselectivity and excellent yields, illustrating the compound's role in creating highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is significant for the preparation of new N-fused heterocycle products in good to excellent yields, emphasizing the compound's utility in generating novel heterocyclic frameworks (Aseyeh Ghaedi et al., 2015).

Development of Photophysical Properties

  • DIPEA-catalyzed synthesis has led to a series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This synthesis not only demonstrates the efficiency of the process but also highlights the spectral-fluorescent properties of the synthesized compounds, linking chemical structure to photophysical properties (O. V. Ershov et al., 2019).

Catalytic Activity in Oligomerization

  • The catalytic activity of ethyl 6-acetylpyridine-2-carboxylate derivatives in ethylene oligomerization has been documented. A specific Co(II) complex synthesized from ethyl 6-acetylpyridine-2-carboxylate showcased significant activity in ethylene oligomerization, providing a clear example of the compound's utility in catalytic processes (Biyun Sun, Jian-she Zhao, & Q. Gao, 2007).

Safety and Hazards

Ethyl 3,6-dichloropyridine-2-carboxylate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets

Mode of Action

It is known that similar compounds can interact with their targets, leading to various changes at the molecular and cellular levels . The specific interactions and resulting changes caused by Ethyl 3,6-dichloropicolinate require further investigation.

Biochemical Pathways

Similar compounds have been found to influence various biological pathways The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness

Result of Action

Similar compounds have been found to induce various molecular and cellular changes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other compounds can affect how Ethyl 3,6-dichloropicolinate interacts with its targets and the resulting effects

properties

IUPAC Name

ethyl 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCLGHVIXWPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669904
Record name Ethyl 3,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253440-88-9
Record name Ethyl 3,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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